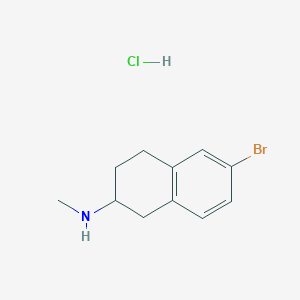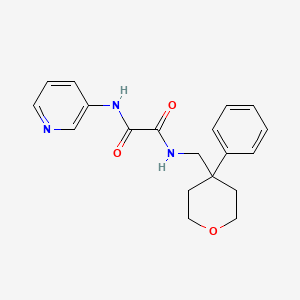![molecular formula C14H21BrN2O2 B2901455 tert-butyl N-{3-[(3-bromophenyl)amino]propyl}carbamate CAS No. 1501810-76-9](/img/structure/B2901455.png)
tert-butyl N-{3-[(3-bromophenyl)amino]propyl}carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“tert-butyl N-{3-[(3-bromophenyl)amino]propyl}carbamate” is also known as “3-(Boc-amino)propyl bromide” or "tert-Butyl N-(3-bromopropyl)carbamate" . It is a protected amine and is used in the synthesis of various compounds .
Synthesis Analysis
The compound can be used as an alkylating reagent for the synthesis of various compounds. For instance, it can be used in the synthesis of benzydamine analogs to be used as activators for soluble guanylate cyclase . It can also be used for the post-polymerization quaternization of polymers to synthesize functional cationic polymers and antimicrobial agents .Molecular Structure Analysis
The linear formula of the compound is Br(CH2)3NHCO2C(CH3)3 . The compound has a molecular weight of 238.12 .Chemical Reactions Analysis
As an alkylating reagent, “this compound” can be used in various chemical reactions. It can be used to synthesize benzydamine analogs, which can act as activators for soluble guanylate cyclase . It can also be used for the post-polymerization quaternization of polymers, leading to the synthesis of functional cationic polymers and antimicrobial agents .Physical And Chemical Properties Analysis
The compound is a white low melting solid . More specific physical and chemical properties may depend on the specific conditions and may not be readily available.Wirkmechanismus
Target of Action
It is known to be used in the synthesis ofN-substituted chromenotriazolopyrimidine , a human murine double minute 2 (MDM2) inhibitor . MDM2 is a key regulator of the tumor suppressor protein p53, and its inhibition can lead to the activation of p53, resulting in cell cycle arrest and apoptosis .
Mode of Action
It is known that the compound can protect amines from piperidine derivatives, which can be further used for the synthesis of sulfonamide series . This suggests that the compound may interact with its targets through a mechanism involving the protection of amines.
Biochemical Pathways
Given its role in the synthesis of mdm2 inhibitors, it can be inferred that the compound may influence the p53 pathway, which plays a crucial role in cell cycle regulation and apoptosis .
Pharmacokinetics
The compound is known to be a solid at room temperature , which may influence its absorption and distribution characteristics
Result of Action
Given its role in the synthesis of mdm2 inhibitors, it can be inferred that the compound may contribute to the activation of p53, leading to cell cycle arrest and apoptosis .
Action Environment
It is known that the compound is stable under normal temperatures and pressures
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using tert-butyl N-{3-[(3-bromophenyl)amino]propyl}carbamate in lab experiments is its high purity and yield. Additionally, this compound has been extensively studied, and its mechanism of action is relatively well understood. However, one of the limitations of using this compound is that it may not accurately reflect the complex interactions that occur in vivo. Additionally, the use of this compound in lab experiments may be limited by its potential toxicity and side effects.
Zukünftige Richtungen
There are several future directions for research on tert-butyl N-{3-[(3-bromophenyl)amino]propyl}carbamate. One area of research is the development of new drugs that are based on the structure of this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of neurodegenerative diseases. Finally, studies are needed to explore the potential side effects and toxicity of this compound, particularly with long-term use.
Synthesemethoden
The synthesis of tert-butyl N-{3-[(3-bromophenyl)amino]propyl}carbamate is a multi-step process that involves the reaction of tert-butyl carbamate with 3-bromo-1-phenylpropan-1-amine. This reaction is carried out in the presence of a catalyst and a solvent, and the product is purified using column chromatography. The yield of this reaction is typically high, and the purity of the final product is also satisfactory.
Wissenschaftliche Forschungsanwendungen
Tert-butyl N-{3-[(3-bromophenyl)amino]propyl}carbamate has been extensively studied in scientific research due to its potential applications in the field of medicine. This compound has been shown to exhibit anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new drugs. Additionally, this compound has been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease.
Eigenschaften
IUPAC Name |
tert-butyl N-[3-(3-bromoanilino)propyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BrN2O2/c1-14(2,3)19-13(18)17-9-5-8-16-12-7-4-6-11(15)10-12/h4,6-7,10,16H,5,8-9H2,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEGXCOZYOILGDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCNC1=CC(=CC=C1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tricyclo[2.2.1.02,6]heptan-1-amine hydrochloride](/img/structure/B2901374.png)
![5-{5-[(4-chlorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole](/img/structure/B2901375.png)


![(2S)-3-methyl-2-[(3-methylbenzoyl)amino]butanoic acid](/img/structure/B2901381.png)
![(2E)-3-[5-Bromo-2-(2-methoxy-2-oxoethoxy)phenyl]acrylic acid](/img/structure/B2901383.png)

![2-Chloro-1-[8-methyl-3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]ethanone](/img/structure/B2901385.png)
![3-[[1-(3-Phenylpropanoyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2901387.png)

![ethyl 4-[2-(2,4-difluoroanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2901389.png)
![2-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2901390.png)
![(E)-3-[4-[[4-(carboxymethylcarbamoyl)phenyl]sulfamoyl]phenyl]prop-2-enoic acid](/img/structure/B2901391.png)
